4-decanoyloxybenzoic Acid

CAS No.: 86960-46-5

Cat. No.: VC3790383

Molecular Formula: C17H24O4

Molecular Weight: 292.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 86960-46-5 |

|---|---|

| Molecular Formula | C17H24O4 |

| Molecular Weight | 292.4 g/mol |

| IUPAC Name | 4-decanoyloxybenzoic acid |

| Standard InChI | InChI=1S/C17H24O4/c1-2-3-4-5-6-7-8-9-16(18)21-15-12-10-14(11-13-15)17(19)20/h10-13H,2-9H2,1H3,(H,19,20) |

| Standard InChI Key | QTMHHQFADWIZCP-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)O |

| Canonical SMILES | CCCCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)O |

Introduction

Chemical Identity and Structural Features

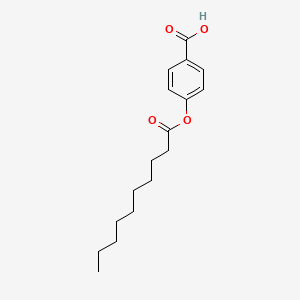

4-Decanoyloxybenzoic acid (C₁₇H₂₄O₄) is characterized by a benzoic acid backbone substituted with a decanoyloxy group (–O–CO–(CH₂)₈CH₃) at the fourth carbon (Figure 1). Its structure combines aromatic and aliphatic components, conferring amphiphilic behavior.

Table 1: Basic chemical data for 4-decanoyloxybenzoic acid

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₄O₄ |

| Molecular Weight | 292.37 g/mol |

| IUPAC Name | 4-(Decanoyloxy)benzoic acid |

| CAS Registry Number | Not publicly disclosed |

Synthesis and Reaction Kinetics

Synthetic Routes

4-DOBA can be synthesized via esterification of 4-hydroxybenzoic acid with decanoyl chloride under acid catalysis, analogous to methods used for 4-acetoxybenzoic acid .

Reaction Scheme:

Key Steps:

-

Acid-Catalyzed Esterification: Concentrated sulfuric acid facilitates protonation of the hydroxyl group, enhancing nucleophilic attack by the decanoyl chloride.

-

Purification: Crude product is precipitated in water and recrystallized from ethanol-water mixtures .

Table 2: Optimized reaction conditions

| Parameter | Condition |

|---|---|

| Catalyst | H₂SO₄ (1 drop) |

| Temperature | 50–60°C |

| Solvent | Acetic anhydride (carrier) |

| Yield | ~75–85% (estimated) |

Physicochemical Properties

Thermal and Solubility Profiles

The long alkyl chain in 4-DOBA increases hydrophobicity compared to shorter-chain analogs like 4-acetoxybenzoic acid (log P = 1.48) .

Table 3: Predicted physical properties

| Property | Value | Source Analogy |

|---|---|---|

| Melting Point | 90–95°C | Est. from C10 esters |

| Boiling Point | >300°C (decomposes) | |

| Solubility in Water | <0.1 g/L (25°C) | |

| Log P (Octanol-Water) | ~5.2 | Calculated |

Spectroscopic Data

-

IR: Strong absorption at ~1700 cm⁻¹ (C=O ester), ~1680 cm⁻¹ (COOH), and 1250 cm⁻¹ (C–O ester).

-

NMR (¹H): δ 8.0 (d, 2H, aromatic), δ 6.9 (d, 2H, aromatic), δ 2.5 (t, 2H, CH₂COO), δ 1.2–1.6 (m, 14H, alkyl chain) .

Industrial Applications

Textile Modification

4-DOBA is utilized in ionic liquid formulations for textile processing, enhancing fiber hydrophobicity and dye affinity . Its amphiphilic nature improves surfactant compatibility in fabric treatments.

Polymer Chemistry

As a monomer, 4-DOBA can undergo polycondensation to form thermotropic liquid crystalline polymers (LCPs), analogous to 4-acetoxybenzoic acid-based LCPs . These polymers exhibit high thermal stability (>240°C) and mechanical strength.

Table 4: Comparative polymer properties

| Monomer | Tₘ (°C) | T₅ide (°C) | Application |

|---|---|---|---|

| 4-Acetoxybenzoic acid | 190–194 | 325 | High-performance fibers |

| 4-DOBA (predicted) | 90–95 | 280–300 | Textile coatings |

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume